molecular formula C19H23BrN2O2 B3442254 1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3442254
M. Wt: 391.3 g/mol
InChI Key: MSFKZSBQEGCURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been shown to interact with various neurotransmitter systems in the brain.

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. This means that it binds to and activates these receptors, leading to changes in neurotransmitter levels in the brain. This can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine can have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to improvements in mood and cognition. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the serotonin and dopamine systems in the brain. However, one limitation is that it can be difficult and expensive to synthesize, which could limit its availability for use in experiments.

Future Directions

There are many potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of novel antidepressant and anxiolytic drugs based on its structure and mechanism of action. Additionally, further studies could be done to explore its potential neuroprotective effects and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, more research could be done to explore its potential interactions with other neurotransmitter systems in the brain, which could lead to new insights into the complex mechanisms underlying mood and behavior.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to interact with various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This makes it a promising candidate for the development of novel antidepressant and anxiolytic drugs.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-23-17-6-4-16(5-7-17)22-11-9-21(10-12-22)14-15-3-8-19(24-2)18(20)13-15/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFKZSBQEGCURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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